molecular formula C6H6ClNO2S B2901600 Methyl 2-chloro-5-methylthiazole-4-carboxylate CAS No. 1378819-18-1

Methyl 2-chloro-5-methylthiazole-4-carboxylate

Cat. No.: B2901600
CAS No.: 1378819-18-1
M. Wt: 191.63
InChI Key: JBLMIHCEOBUKCI-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-methylthiazole-4-carboxylate (CAS 1378819-18-1) is a high-purity chemical building block extensively used in synthetic organic and medicinal chemistry as a key intermediate for the development of novel active molecules . This compound serves as a versatile precursor in the synthesis of various pharmacologically active thiazole derivatives, including structures with reported antimicrobial and anticancer activities . The presence of both a chloro and an ester group on the thiazole ring makes it a suitable substrate for further functionalization, nucleophilic substitution, and ring-formation reactions . It is strictly for use in research and development settings, including as a pesticide intermediate and in biotechnology applications . The product is analyzed by techniques such as LCMS, GCMS, HPLC, and NMR to ensure identity and high quality . STORAGE: Sealed in dry, store at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. 1

Properties

IUPAC Name

methyl 2-chloro-5-methyl-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-3-4(5(9)10-2)8-6(7)11-3/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLMIHCEOBUKCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-5-methylthiazole-4-carboxylate typically involves the reaction of 2-chloro-5-methylthiazole-4-carboxylic acid with methanol in the presence of a suitable catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure. The final product is purified using industrial-scale purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-methylthiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its pharmacological properties, particularly its interactions with neurotransmitter systems. Its structure suggests potential activity as an antagonist or modulator at various receptor sites.

Neuropharmacology

Research indicates that compounds similar to 6-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(o-tolyl)pyridazin-3(2H)-one may interact with serotonin and dopamine receptors, making it a candidate for treating psychiatric disorders such as depression and anxiety.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated a series of piperazine derivatives for their affinity to serotonin receptors. The results showed that modifications in the piperazine moiety significantly affected binding affinity and selectivity, suggesting that similar modifications could enhance the therapeutic profile of this compound .

Antitumor Activity

Recent investigations have also focused on the antitumor potential of this compound. Its ability to inhibit cancer cell proliferation has been attributed to its action on specific signaling pathways involved in cell cycle regulation.

Data Table: Antitumor Activity

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)15.2Inhibition of PI3K/Akt pathway
MCF-7 (Breast)12.5Induction of apoptosis via caspase activation
HeLa (Cervical)10.8Cell cycle arrest at G2/M phase

Synthetic Applications

The compound's unique structure allows it to serve as a building block in the synthesis of more complex molecules.

Synthetic Intermediate

It can be utilized as an intermediate in the synthesis of other pharmacologically active compounds, particularly those targeting neurological disorders or cancer.

Case Study : In a synthetic chemistry study, researchers demonstrated the utility of this compound in creating novel derivatives that showed enhanced biological activity compared to their precursors .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Differences Reference
Methyl 2-chloro-5-methylthiazole-4-carboxylate Cl (2), CH₃ (5), COOCH₃ (4) C₆H₆ClNO₂S 191.64 Reference compound
Ethyl 2-bromo-4-methylthiazole-5-carboxylate Br (2), CH₃ (4), COOCH₂CH₃ (5) C₈H₉BrNO₂S 263.13 Bromine replaces chlorine; ethyl ester
Methyl 4-methylthiazole-5-carboxylate CH₃ (4), COOCH₃ (5) C₆H₇NO₂S 157.19 No halogen; ester at position 5
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate CF₃C₆H₄ (2), CH₃ (4), COOCH₂CH₃ (5) C₁₄H₁₃F₃NO₂S 340.32 Bulky aryl group; ethyl ester
Methyl 2-amino-5-(trifluoromethyl)thiazole-4-carboxylate NH₂ (2), CF₃ (5), COOCH₃ (4) C₆H₅F₃N₂O₂S 234.18 Amino group replaces chlorine
Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate Cl (2), CF₃ (4), COOCH₂CH₃ (5) C₈H₇ClF₃NO₃ 265.60 Oxazole ring instead of thiazole

Impact of Substituents on Properties

Halogen Substitution: Replacing chlorine with bromine (e.g., Ethyl 2-bromo-4-methylthiazole-5-carboxylate) increases molecular weight and alters reactivity. Bromine’s larger atomic radius and weaker bond strength compared to chlorine may enhance its utility in nucleophilic substitution reactions .

Ester Group Variations :

  • Methyl esters (e.g., target compound) are more prone to hydrolysis under basic conditions compared to ethyl esters (e.g., Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate) due to reduced steric protection .

Aromatic and Electron-Withdrawing Groups: The trifluoromethylphenyl group in Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate introduces strong electron-withdrawing effects, which can stabilize negative charges and influence π-π stacking interactions in supramolecular chemistry .

Ring Heteroatom Variation :

  • Oxazole analogs (e.g., Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate) exhibit different electronic properties due to oxygen’s higher electronegativity compared to sulfur in thiazoles. This affects resonance stabilization and reactivity in cycloaddition reactions .

Biological Activity

Methyl 2-chloro-5-methylthiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of the chlorine atom and ester group enhances its reactivity and binding affinity to biological targets. Its chemical structure can be represented as follows:

C7H8ClNO2S\text{C}_7\text{H}_8\text{Cl}\text{N}\text{O}_2\text{S}

The compound's mechanism of action primarily involves its interaction with specific enzymes and receptors. The chlorine atom and ester group play crucial roles in mediating these interactions, which may lead to the inhibition or activation of various biochemical pathways. Research indicates that compounds with similar thiazole structures often exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting key metabolic enzymes.

Antimicrobial Properties

This compound has been studied for its potential antimicrobial activities against various pathogens. A notable study demonstrated its effectiveness against Mycobacterium tuberculosis, where derivatives of thiazole compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.06 µg/ml . This suggests that modifications to the thiazole structure can yield potent anti-tubercular agents.

Anticancer Activity

The compound has also shown promise in cancer research. In vitro studies have tested its effects on different cancer cell lines, including liver carcinoma (HEPG2) and breast cancer (MCF-7). The results from cytotoxicity assays indicated that this compound significantly reduced cell viability, with IC50 values around 40 µM for HEPG2 cells and 60 µM for MCF-7 cells.

Cell LineIC50 (µM)
HEPG240
MCF-760

Case Studies

  • In Vitro Testing on Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of this compound on liver carcinoma (HEPG2) and breast cancer (MCF-7) cell lines. The compound demonstrated significant cytotoxicity, suggesting potential as an anticancer agent.
  • Antimicrobial Activity Against M. tuberculosis :
    • Research highlighted the compound's derivatives targeting M. tuberculosis with promising MIC values, indicating its potential as a lead compound for developing new anti-tubercular therapies .
  • Mechanistic Insights :
    • Investigations into the binding interactions revealed that the compound's structural features are critical for effective enzyme inhibition, particularly against metabolic pathways crucial for bacterial survival .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2-chloro-5-methylthiazole-4-carboxylate, and how can reaction conditions be controlled to maximize yield?

  • The synthesis typically involves cyclization reactions to form the thiazole ring, followed by esterification. Key steps include:

  • Use of methyl chloroformate or methyl halides for esterification under basic conditions (e.g., triethylamine) to neutralize HCl byproducts .
  • Control of temperature (40–90°C) and pH (neutral to slightly acidic) to prevent side reactions like hydrolysis of the ester group .
  • Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the ester group (δ ~3.8–4.0 ppm for methyl ester protons) and chlorothiazole ring structure (δ ~6.5–7.5 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 191.6353 (C6_6H6_6ClNO2_2S) .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves crystal structures, revealing planarity of the thiazole ring and bond angles critical for reactivity .

Q. What biological activities have been reported for this compound, and how are these assays designed?

  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis (e.g., using microplate Alamar Blue assays) show activity at ~5–10 µg/mL .
  • Anticancer Screening : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) evaluate IC50_{50} values, with structural analogs showing potency via apoptosis induction .

Advanced Research Questions

Q. How can crystallization challenges for this compound be addressed to improve diffraction quality?

  • Solvent Selection : Use mixed solvents (e.g., dichloromethane/hexane) to slow crystallization and reduce twinning .
  • Hydrogen Bond Analysis : Graph set analysis (via Etter’s rules) identifies dominant N–HO\text{N–H}\cdots\text{O} and C–HCl\text{C–H}\cdots\text{Cl} interactions, guiding co-crystallization strategies with hydrogen-bond acceptors .

Q. How should researchers reconcile contradictory data on the reactivity of the chlorothiazole ring in substitution reactions?

  • Kinetic vs. Thermodynamic Control : Competing studies report preferential substitution at C-2 vs. C-5. Methodological adjustments (e.g., varying nucleophile strength, temperature) can shift selectivity:

  • Strong nucleophiles (e.g., amines) favor C-2 substitution under mild conditions (25°C) .
  • High temperatures (80°C) promote C-5 substitution due to ring strain relief .

Q. What strategies are used to study interactions between this compound and biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzyme active sites (e.g., Mycobacterium enoyl-ACP reductase) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd_d) and stoichiometry for target proteins .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Functional Group Modifications :

  • Replacing the methyl ester with ethyl enhances lipophilicity (logP +0.5), improving membrane permeability .
  • Substituting chlorine at C-2 with bromine increases steric bulk, reducing off-target interactions .
    • Comparative Analysis : Benchmark against analogs like Ethyl 2-chloro-4-methylthiazole-5-carboxylate (CAS 907545-27-1) highlights the methyl group’s role in metabolic stability .

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